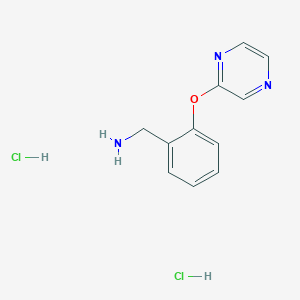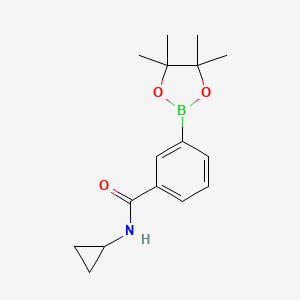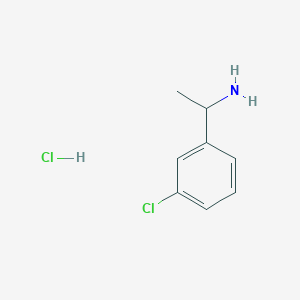
1-(3-Chlorophenyl)ethanamine, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)ethanamine, HCl is C8H11Cl2N . The molecular weight is 192.08 g/mol . The InChI code is 1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Chlorophenyl)ethanamine, HCl is 192.08 g/mol. The density is 1.1±0.1 g/cm3 . The boiling point is 215.8±15.0 °C at 760 mmHg . The flash point is 91.9±8.4 °C .Scientific Research Applications
Photocatalytic Degradation
1-(3-Chlorophenyl)ethanamine, HCl has been studied for its role in the photocatalytic degradation of pollutants. Research has shown that titanium dioxide is an effective catalyst in degrading substances like DDT in the presence of simulated sunlight, leading to the production of CO2 and HCl as end products. This process involves hydroxyl radical attack on aromatic moieties, indicating potential applications in environmental remediation and pollution control (Borello et al., 1989).
Hydrolysis Studies
Studies on the hydrolysis of chlorinated compounds, including 1-(3-Chlorophenyl)ethanamine, HCl, reveal insights into their reactivity. These studies measure hydrolysis rate constants in various conditions, helping to understand the environmental fate and degradation pathways of such compounds (Jeffers et al., 1989).
Antiamoebic Activity
Research in medicinal chemistry has explored the synthesis of chalcones bearing N-substituted ethanamine, including 1-(3-Chlorophenyl)ethanamine, HCl, for antiamoebic activity. These compounds have been tested against strains of Entamoeba histolytica, showing promising results compared to standard drugs like metronidazole (Zaidi et al., 2015).
Multifunctional Biocide Applications
1-(3-Chlorophenyl)ethanamine, HCl has been used as a multifunctional biocide in cooling water systems. Its broad-spectrum activity against bacteria, fungi, and algae, combined with biofilm and corrosion inhibition properties, highlights its utility in industrial and environmental applications (Walter & Cooke, 1997).
Receptor Studies
The compound's structural similarity to aminoethyl ether groups of antihistamines has led to research exploring its potential as a receptor for histamine, different from known H1 and H2 receptors. This suggests its applicability in pharmacological research related to breast cancer cells (Brandes et al., 1985).
Environmental Exposure Studies
Studies have also focused on the environmental exposure of infants to compounds like 1-(3-Chlorophenyl)ethanamine, HCl through breast milk. These studies aim to understand the trends in excretion of such compounds during lactation, which is crucial for assessing environmental and health impacts (Czaja et al., 1999).
Safety And Hazards
1-(3-Chlorophenyl)ethanamine, HCl is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDXSKJUCKLUON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)ethanamine, HCl | |
CAS RN |
39959-69-8 |
Source


|
| Record name | Benzenemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

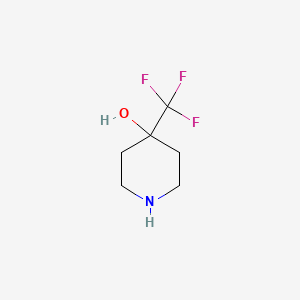
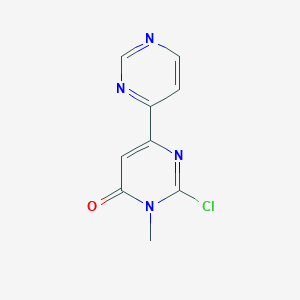

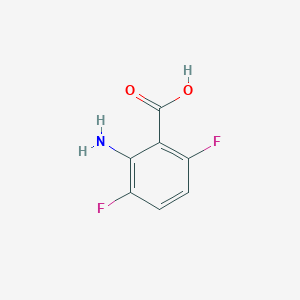
![3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1356789.png)
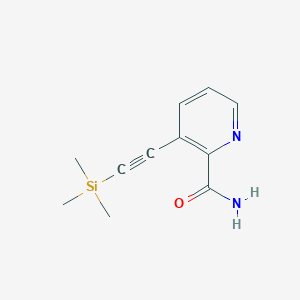
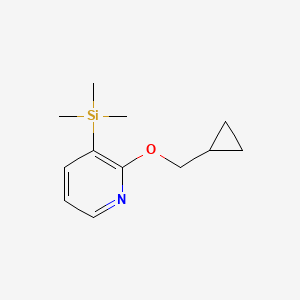
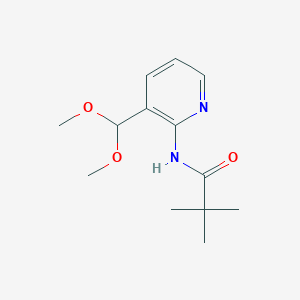
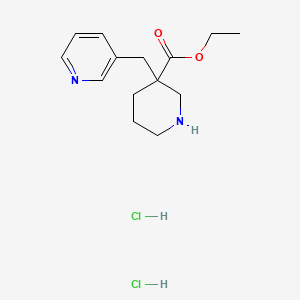
![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)
